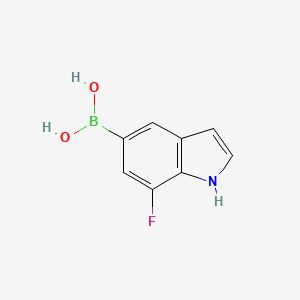

(7-fluoro-1H-indol-5-yl)boronic acid

Description

Significance of Indole (B1671886) Scaffolds in Synthetic Methodologies

The indole ring system is a ubiquitous and privileged structural motif found in a vast array of natural products and synthetic compounds. libretexts.org Its presence in essential biomolecules such as the amino acid tryptophan and neurotransmitters like serotonin (B10506) and melatonin (B1676174) underscores its fundamental role in biology. nih.gov This biological significance has made the indole scaffold a focal point for chemists, particularly in drug discovery and development. wisdomlib.org

Functionalized indoles are core components of numerous pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. wisdomlib.orgnih.gov The versatility of the indole framework allows it to interact with various biological targets, making it an attractive starting point for the design of new therapeutic agents. nih.gov Consequently, the development of efficient and regioselective methods to synthesize and functionalize indole scaffolds remains a highly active area of research in synthetic chemistry. libretexts.org

| Examples of Biologically Active Indole-Containing Compounds |

| Serotonin: A neurotransmitter involved in mood regulation. |

| Indomethacin: A non-steroidal anti-inflammatory drug (NSAID). |

| Sunitinib: A receptor tyrosine kinase inhibitor used in cancer therapy. |

| Vinblastine: An alkaloid used as an anti-tumor agent. nih.gov |

| Melatonin: A hormone that regulates the sleep-wake cycle. nih.gov |

Strategic Importance of Boronic Acid Functionality in Organic Synthesis

Boronic acids and their derivatives have become indispensable tools in modern organic synthesis. nih.gov Their stability, generally low toxicity, and ease of handling make them superior to many other organometallic reagents. nih.gov The boronic acid group is a versatile functional handle that can participate in a wide range of chemical transformations.

The most prominent application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. libretexts.org This reaction enables the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, a crucial step in the synthesis of biaryls, conjugated systems, and other complex molecular architectures. libretexts.org Beyond this, boronic acids are used in other important reactions, highlighting their strategic value as synthetic intermediates. nih.gov The ability of the boron atom to act as a Lewis acid and form reversible covalent bonds with nucleophiles also underpins its use in sensors and enzyme inhibitors. nih.govresearchgate.net

| Key Synthetic Reactions Involving Boronic Acids |

| Suzuki-Miyaura Coupling: Formation of C-C bonds. libretexts.org |

| Chan-Lam Amination: Formation of C-N bonds. |

| Petasis Reaction: A multicomponent reaction to form amines and amino acids. |

| Liebeskind-Srogl Coupling: Thioester cross-coupling. |

Overview of Indolylboronic Acids as Versatile Synthetic Intermediates

Indolylboronic acids, such as (7-fluoro-1H-indol-5-yl)boronic acid, combine the valuable biological scaffold of indole with the synthetic versatility of the boronic acid group. These compounds are stable, often crystalline solids that serve as key intermediates for the functionalization of the indole nucleus. nih.gov They provide a reliable method for introducing aryl, heteroaryl, or vinyl substituents onto the indole ring through Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov

The synthesis of indolylboronic acids can be achieved through various methods, including the borylation of halo-indoles or, more directly, through transition-metal-catalyzed C-H activation, which allows for the direct conversion of a C-H bond on the indole ring to a C-B bond. nih.govnih.gov This atom- and step-economic approach has made a wide range of substituted indolylboronic acids accessible. nih.gov The resulting borylated indoles are crucial for building molecular complexity, enabling the synthesis of targeted molecules for pharmaceutical and materials science applications. nih.gov The presence of substituents, like the fluorine atom in this compound, can further modulate the electronic properties and biological activity of the final products, making these intermediates particularly valuable in medicinal chemistry for creating kinase inhibitors and other targeted therapies. mdpi.comnih.gov

Properties

IUPAC Name |

(7-fluoro-1H-indol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BFNO2/c10-7-4-6(9(12)13)3-5-1-2-11-8(5)7/h1-4,11-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFAOZWEUQTLNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C(=C1)F)NC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 7 Fluoro 1h Indol 5 Yl Boronic Acid

Carbon-Carbon Bond Forming Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. acs.orgresearchgate.net (7-Fluoro-1H-indol-5-yl)boronic acid serves as the organoboron nucleophile in this reaction, enabling the introduction of the 7-fluoro-1H-indol-5-yl moiety onto a diverse range of molecular frameworks. The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability and stability of the boronic acid starting materials. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. acs.orgresearchgate.net

Suzuki-Miyaura Cross-Coupling Reactions

Mechanistic Considerations of the Catalytic Cycle

Oxidative Addition Step

The catalytic cycle commences with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, typically bearing phosphine (B1218219) ligands. This step involves the insertion of the palladium center into the carbon-halogen bond, leading to the formation of a square planar palladium(II) intermediate. The rate of this step is highly dependent on the nature of the halide, with the reactivity order generally being I > Br > Cl. For this compound to participate in a coupling reaction, a suitable electrophilic partner, such as an aryl or heteroaryl halide, is required to initiate this first step of the catalytic cycle.

Transmetalation Dynamics: Role of Base and Solvent

Following oxidative addition, the transmetalation step occurs, wherein the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. This step is crucial and is significantly influenced by the choice of base and solvent. The base plays a multifaceted role; it activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [ArB(OH)3]⁻), which facilitates the transfer of the aryl group to the palladium center. nih.gov Common bases employed include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.

The solvent system, often a mixture of an organic solvent (like dioxane, toluene (B28343), or DMF) and water, is also critical. Water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species. The choice of solvent can influence the solubility of the reactants and intermediates, thereby affecting the reaction rate and yield. The specific conditions for the Suzuki-Miyaura coupling of this compound would be optimized based on the electrophile's reactivity and the desired product's properties.

Reductive Elimination Step

The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups on the palladium(II) complex couple to form the new carbon-carbon bond of the biaryl product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. This step is typically fast and irreversible, driven by the formation of the stable C-C bond. The nature of the ligands on the palladium center can influence the rate of reductive elimination.

This compound is a versatile coupling partner compatible with a wide array of electrophiles in Suzuki-Miyaura reactions. While specific reaction data for this exact boronic acid is not extensively detailed in the surveyed literature, its reactivity can be inferred from studies on similar fluorinated and indole-based boronic acids. nih.gov The presence of the fluorine atom can influence the electronic properties of the indole (B1671886) ring, potentially affecting reaction kinetics and yields.

The reaction is expected to proceed efficiently with a variety of aryl and heteroaryl halides. Electron-deficient halides are generally more reactive in the oxidative addition step. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and purity.

Below are illustrative tables of potential Suzuki-Miyaura coupling reactions involving this compound with different classes of electrophiles, based on general knowledge of Suzuki-Miyaura reactions of indole boronic acids.

Table 1: Illustrative Suzuki-Miyaura Coupling with Aryl Halides

| Electrophile (Aryl Halide) | Catalyst / Ligand | Base | Solvent | Product |

| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-(4-methoxyphenyl)-7-fluoro-1H-indole |

| 1-Chloro-3-nitrobenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 7-fluoro-5-(3-nitrophenyl)-1H-indole |

| 4-Iodobenzonitrile | PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 4-(7-fluoro-1H-indol-5-yl)benzonitrile |

Table 2: Illustrative Suzuki-Miyaura Coupling with Heteroaryl Halides

| Electrophile (Heteroaryl Halide) | Catalyst / Ligand | Base | Solvent | Product |

| 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 7-fluoro-5-(pyridin-2-yl)-1H-indole |

| 3-Chlorothiophene | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 7-fluoro-5-(thiophen-3-yl)-1H-indole |

| 5-Bromopyrimidine | PdCl₂(dppf) | CsF | Dioxane | 7-fluoro-5-(pyrimidin-5-yl)-1H-indole |

These tables are representative examples, and the optimal conditions for each reaction would require experimental optimization. The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a vast library of 5-aryl and 5-heteroaryl-7-fluoroindoles, which are valuable intermediates for the discovery of new pharmaceuticals and functional materials.

Scope and Substrate Generality with Diverse Electrophiles

Coupling with Aryl and Heteroaryl Halides (Cl, Br, I)

The Suzuki-Miyaura coupling is the most prominent reaction involving this compound, enabling the formation of biaryl structures by coupling with various aryl and heteroaryl halides. The reactivity of the halide partner generally follows the order I > Br > Cl, consistent with the relative ease of oxidative addition to the metal center (typically palladium). researchgate.net

Research into the synthesis of Vemurafenib and its analogs provides examples of this transformation. In these syntheses, the 7-fluoro-1H-indole scaffold is coupled with a substituted aryl halide. While some synthetic routes couple a 5-halo-7-fluoroindole with an arylboronic acid, other approaches utilize this compound as the boron-containing partner. google.com

The coupling reaction is tolerant of a wide range of functional groups on both the boronic acid and the halide partner. nih.gov For indole-based boronic acids, N-protection (e.g., with a Boc or Tos group) can sometimes influence reaction yields, although unprotected indoles are often effective coupling partners. acs.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, particularly when using less reactive aryl chlorides or complex heteroaryl halides. acs.orgyoutube.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Indole Boronic Acids with Aryl Halides This table represents general conditions, as specific examples for this compound are not extensively detailed in publicly available literature.

| Catalyst | Ligand | Base | Solvent | Temperature | Reactivity Trend |

| Pd(OAc)₂ or Pd₂(dba)₃ | Phosphine ligands (e.g., PPh₃, PCy₃, SPhos) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF (often with water) | Room Temp. to 100 °C | I > Br > Cl |

| Pd(PPh₃)₄ | None | Na₂CO₃, K₃PO₄ | DME/Water, Toluene | 80 - 110 °C | I > Br > Cl |

Data compiled from general findings on Suzuki-Miyaura couplings involving aryl halides and boronic acids. researchgate.netacs.org

Coupling with Pseudohalides (Tosylates, Mesylates, Triflates)

Beyond traditional halides, this compound can be coupled with aryl and heteroaryl pseudohalides, such as triflates (-OTf), tosylates (-OTs), and mesylates (-OMs). These substrates are readily prepared from phenols and offer an alternative to halides, sometimes providing different reactivity and selectivity. organic-chemistry.org Triflates are generally the most reactive among the common sulfonate esters, followed by tosylates and mesylates. nih.gov

The development of specialized palladium catalyst systems featuring bulky, electron-rich phosphine ligands has been essential for achieving efficient couplings with these less reactive electrophiles. organic-chemistry.org These catalysts facilitate the challenging oxidative addition step. For instance, catalyst systems like Pd(OAc)₂/PCy₃ have proven effective for a diverse array of aryl and vinyl triflates. organic-chemistry.org Similarly, specific protocols have been developed for the coupling of aryl tosylates and mesylates with boronic acids, including heteroarylboronic acids. nih.govnih.gov

While specific examples detailing the coupling of this compound with pseudohalides are not prevalent in the reviewed literature, the general reactivity patterns established for other aryl and heteroaryl boronic acids are applicable. acs.orgmit.edu

Catalytic System Development and Ligand Effects

The success of cross-coupling reactions with this compound is highly dependent on the catalytic system. Research has focused on developing catalysts with high turnover numbers, broad functional group tolerance, and effectiveness under mild conditions.

Palladium-Based Catalysts (Homogeneous and Heterogeneous)

Palladium complexes are the most widely used catalysts for Suzuki-Miyaura reactions. organic-chemistry.org

Homogeneous Catalysts : These are soluble in the reaction medium and typically consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a stabilizing ligand. organic-chemistry.org Homogeneous catalysts offer high activity and selectivity due to their well-defined active sites. researchgate.net The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often employed to promote the oxidative addition of less reactive electrophiles like aryl chlorides and to facilitate the reductive elimination step. acs.org Pre-formed, air-stable precatalysts have also been developed to allow for the rapid generation of the active catalytic species under mild conditions, which is particularly useful for unstable boronic acids. acs.orgmit.edu

Heterogeneous Catalysts : These catalysts, where the palladium is supported on a solid material (e.g., carbon, graphene, metal oxides), offer practical advantages such as easy separation from the reaction mixture and potential for recycling. mdpi.com Research has focused on creating highly dispersed palladium nanoparticles on various supports to maximize catalytic activity while minimizing leaching of the metal into the product solution. mdpi.com

Nickel-Catalyzed Suzuki Coupling Systems

Nickel-based catalysts have emerged as a cost-effective and powerful alternative to palladium for Suzuki-Miyaura couplings. acs.org Nickel systems can exhibit unique reactivity, sometimes enabling couplings that are challenging with palladium. researchgate.net Commercially available and air-stable precatalysts, such as NiCl₂(PCy₃)₂, have been shown to be effective for coupling aryl halides and phenol (B47542) derivatives with aryl boronic acids. acs.org

Nickel catalysis is particularly valuable for reactions involving heterocyclic substrates and can often be performed in more environmentally friendly "green" solvents. acs.orgnih.gov The mechanism of nickel-catalyzed coupling can differ from that of palladium, and understanding these pathways is key to catalyst development. nih.gov

Cobalt-Catalyzed Oxidative C-H Arylation

In addition to participating in Suzuki couplings, arylboronic acids like this compound can serve as arylating agents in C-H activation reactions. Cobalt-catalyzed oxidative C-H arylation provides a method for directly forming aryl-aryl or aryl-heteroaryl bonds by coupling a C-H bond with a boronic acid, avoiding the need for pre-halogenated substrates. acs.orgresearchgate.net

For indole substrates, Co(II) catalysts have been used to achieve C2-selective arylation with boronic acids. acs.org These reactions typically employ a cobalt salt (e.g., Co(acac)₂) and an oxidant, proceeding through a chelation-assisted mechanism where a directing group on the indole guides the catalyst to the target C-H bond. nih.govrsc.org This strategy offers an alternative route to constructing complex biaryl molecules. researchgate.netrsc.org

Ruthenium-Catalyzed C-H Arylation

Ruthenium catalysts are also highly effective for the oxidative C-H arylation of heterocycles, including indoles, using boronic acids as the aryl source. nih.govbris.ac.uk The typical catalytic system involves a ruthenium precursor, such as [{RuCl₂(p-cymene)}₂], often with a silver salt co-catalyst and an oxidant like Cu(OAc)₂. nih.govmdpi.com

These reactions demonstrate high functional group tolerance on both the indole and the boronic acid partner. nih.govnih.gov Mechanistic studies suggest the reaction proceeds via an electrophilic attack by the ruthenium center on the electron-rich indole ring. nih.gov This methodology allows for the direct C2-arylation of the indole core, providing a powerful tool for the late-stage functionalization of complex molecules. mdpi.commdpi.com

Regioselectivity and Chemoselectivity in Cross-Coupling

The reactivity of this compound in metal-catalyzed cross-coupling reactions is governed by the inherent electronic and steric properties of the indole scaffold and its substituents. The primary site of reaction is the carbon-boron (C-B) bond at the C-5 position of the indole ring, which dictates the regioselectivity of these transformations.

Regioselectivity: In standard palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the transformation occurs exclusively at the C-5 position where the boronic acid moiety is located. The C-H and C-F bonds on the aromatic system, as well as the N-H bond, are typically unreactive under these conditions, ensuring that the coupling partner is introduced regioselectively at the point of borylation. The site-selectivity of the initial borylation to produce the starting material is itself a critical factor, often achieved through directed C-H activation or lithiation-borylation of a pre-functionalized indole. nih.gov

Chemoselectivity: Chemoselectivity concerns the preferential reaction of one functional group over others within the molecule. For this compound, the main competing functional groups are the indole N-H and the C-F bond.

Indole N-H: The acidic proton of the indole nitrogen can complicate cross-coupling reactions, particularly those requiring a strong base. In some cases, N-arylation can occur as a side reaction. To ensure chemoselective coupling at the C-B bond, the indole nitrogen is often protected with a suitable group (e.g., Boc, SEM, Ts). However, many modern catalytic systems exhibit high chemoselectivity and can be effective without N-H protection, which is advantageous for atom and step economy.

Aryl Fluoride (B91410) (C-F) Bond: The C-F bond at the 7-position is generally robust and non-reactive under the typical conditions of palladium-catalyzed cross-coupling reactions designed to activate the C-B bond. This stability allows the fluorine atom to be retained in the final product, where it can serve to modulate the compound's electronic and pharmacokinetic properties.

The interplay between catalyst, ligand, base, and solvent is crucial for achieving high selectivity. For instance, the choice of a bulky phosphine ligand can prevent side reactions by sterically hindering access to other potentially reactive sites on the molecule.

Table 1: Factors Influencing Selectivity in Cross-Coupling Reactions

| Factor | Influence on Regioselectivity | Influence on Chemoselectivity | Example Consideration for this compound |

|---|---|---|---|

| Catalyst/Ligand | Generally fixed by C-B bond position. | Bulky ligands can prevent N-arylation. Specific catalysts may be required to avoid C-F activation. | Use of SPhos or XPhos can promote C-B coupling while minimizing N-H interference. researchgate.net |

| Base | Can influence catalyst activity and stability. | Strong bases can deprotonate the N-H group, potentially leading to side reactions or catalyst inhibition. | Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are often preferred over strong organic bases. |

| Solvent | Can affect solubility and reaction rates. | Protic solvents may facilitate protodeboronation. | Aprotic solvents like dioxane, THF, or toluene are commonly used. |

| Protecting Group | Not applicable for regioselectivity at C-5. | N-protection (e.g., Boc) prevents all reactions at the indole nitrogen, ensuring perfect chemoselectivity. | Protection may be necessary if N-arylation proves to be a significant side reaction with a particular coupling partner. |

Side Reactions and Mitigation Strategies (Protodeboronation, Oxidation, Homocoupling)

Several undesired side reactions can compete with the desired cross-coupling pathway, reducing the yield and purity of the product. Understanding these processes is key to developing strategies for their mitigation. wikipedia.org

Protodeboronation: This is one of the most common side reactions for arylboronic acids, involving the cleavage of the C-B bond and its replacement with a C-H bond. wikipedia.org This process is often promoted by aqueous, basic, or high-temperature conditions frequently employed in Suzuki-Miyaura couplings. ed.ac.uk For this compound, this would result in the formation of 7-fluoro-1H-indole.

Mitigation Strategies:

Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can significantly suppress protodeboronation.

"Slow Release" Strategies: Converting the boronic acid to a more stable derivative, such as a trifluoroborate salt (ArBF₃K) or a MIDA boronate ester, allows for the slow release of the active boronic acid into the reaction mixture. wikipedia.org This keeps the instantaneous concentration of the sensitive boronic acid low, minimizing its degradation. ed.ac.uk

Reaction Optimization: Minimizing reaction time and temperature, and carefully selecting the base and solvent system, can reduce the extent of protodeboronation. researchgate.net

Oxidation: The boronic acid group can be oxidized to a hydroxyl group, yielding the corresponding phenol (in this case, 7-fluoro-1H-indol-5-ol). This is particularly relevant in copper-catalyzed reactions, where an oxidant is often present, but can also occur as a side reaction in palladium-catalyzed systems if oxygen is not rigorously excluded.

Mitigation Strategies:

Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is the most effective way to prevent oxidation by atmospheric oxygen.

Avoidance of Oxidants: Unless required by the desired reaction mechanism (like Chan-Lam coupling), external oxidants should be avoided.

Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl product (5,5'-biindole derivative). dntb.gov.ua It can be promoted by the palladium catalyst, especially in the presence of oxygen or at high catalyst loadings. Electron-deficient arylboronic acids can be more prone to homocoupling. researchgate.net

Mitigation Strategies:

Control of Stoichiometry: Using a slight excess of the boronic acid relative to the coupling partner can be beneficial, but large excesses may favor homocoupling.

Inert Atmosphere: As with oxidation, excluding oxygen can suppress the oxidative pathways that lead to homocoupling.

Ligand Choice: The use of highly active electron-rich phosphine ligands can accelerate the desired cross-coupling catalytic cycle, outcompeting the homocoupling pathway.

Table 2: Summary of Side Reactions and Mitigation Approaches

| Side Reaction | Undesired Product | Common Causes | Mitigation Strategy |

|---|---|---|---|

| Protodeboronation | 7-Fluoro-1H-indole | Aqueous base, high temperature, extended reaction times. | Use anhydrous conditions; convert to MIDA ester or trifluoroborate salt; optimize reaction time/temp. wikipedia.org |

| Oxidation | 7-Fluoro-1H-indol-5-ol | Presence of oxygen or other oxidants. | Maintain a strict inert atmosphere (Ar or N₂). |

| Homocoupling | 7,7'-Difluoro-1H,1'H-5,5'-biindole | Oxygen, high catalyst loading, specific reaction conditions. | Exclude oxygen; use highly active ligands (e.g., SPhos); optimize catalyst loading. researchgate.net |

Other Metal-Catalyzed Coupling Reactions

Chan-Lam Coupling and Petasis Borono-Mannich Reactions

Beyond the Suzuki reaction, this compound is a viable substrate for other important metal-catalyzed transformations.

Chan-Lam Coupling: The Chan-Lam (or Chan-Evans-Lam) reaction is a copper-catalyzed C-N or C-O bond-forming reaction between a boronic acid and an amine or alcohol. wikipedia.org This reaction is attractive due to its often mild conditions, which can include proceeding at room temperature and being open to the air. organic-chemistry.org When using this compound, it can be coupled with various amines, anilines, amides, or phenols to generate 5-amino or 5-ether indole derivatives. A key consideration is the unprotected N-H of the indole, which could potentially compete as the nucleophile, leading to N-arylation products. Careful selection of the copper catalyst, ligand (often pyridine (B92270) or an N-donor ligand), and reaction conditions is necessary to favor the desired C(5)-N or C(5)-O bond formation. dntb.gov.ua

Petasis Borono-Mannich Reaction: The Petasis reaction is a versatile multi-component reaction that combines a boronic acid, an amine, and a carbonyl compound (often an aldehyde or ketone) to produce substituted amines, including α-amino acids. wikipedia.orgorganic-chemistry.org this compound can act as the nucleophilic aryl component in this transformation. nih.gov For example, its reaction with an amine and glyoxylic acid would yield an N-substituted-(7-fluoro-1H-indol-5-yl)glycine derivative. The reaction is valued for its operational simplicity and its ability to construct complex molecules in a single step with high functional group tolerance. acs.orgnih.gov

Table 3: Overview of Chan-Lam and Petasis Reactions

| Reaction | Type | Key Reagents | Potential Product with this compound |

|---|---|---|---|

| Chan-Lam Coupling | C-Heteroatom Coupling | Boronic acid, Amine/Alcohol, Cu catalyst, Oxidant (often air) | 5-Anilino-7-fluoro-1H-indole |

| Petasis Reaction | Multi-component C-C and C-N Coupling | Boronic acid, Amine, Carbonyl (e.g., aldehyde) | N-Benzyl-1-(7-fluoro-1H-indol-5-yl)methanamine |

Stille, Liebeskind-Srogl, and Sonogashira Analogues

The reactivity of this compound extends to reactions that are analogous to other named cross-couplings, typically by replacing the traditional organometallic reagent with the boronic acid.

Stille Analogue: The classic Stille coupling involves an organostannane. A reaction that couples an organohalide with a boronic acid is, by definition, the Suzuki-Miyaura reaction. Therefore, the Suzuki reaction is effectively the boronic acid analogue of the Stille coupling.

Liebeskind-Srogl Cross-Coupling: This palladium-catalyzed reaction couples a thioester with a boronic acid to form a ketone. nih.gov It proceeds under neutral, non-basic conditions, which is a significant advantage for sensitive substrates susceptible to protodeboronation. A stoichiometric amount of a copper(I) carboxylate (e.g., CuTC) is typically required as a co-catalyst. This compound can be coupled with various thioesters (e.g., S-pyridin-2-yl ethanethioate) to yield the corresponding 5-acyl-7-fluoro-1H-indole derivatives.

Sonogashira Analogues: The traditional Sonogashira reaction couples a terminal alkyne with an aryl halide. However, variants have been developed that couple a terminal alkyne directly with an arylboronic acid. beilstein-journals.org These reactions are often catalyzed by gold or palladium and require an oxidant (e.g., Selectfluor) to facilitate the catalytic cycle. nih.gov This method allows this compound to be coupled with various terminal alkynes, providing a direct route to 5-alkynyl-7-fluoro-1H-indoles, which are valuable synthetic intermediates. soton.ac.uk

Conjugate Additions and Homologations

Conjugate Additions: Arylboronic acids can undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, a reaction typically catalyzed by rhodium complexes (e.g., [Rh(acac)(CO)₂]). This reaction forms a new carbon-carbon bond at the β-position of the enone or enoate. This compound can be added to substrates like methyl vinyl ketone or acrylates to generate γ-indolyl ketones or esters, respectively. Enantioselective versions of this reaction have also been developed using chiral ligands. researchgate.net

Homologations: Homologation refers to reactions that extend a carbon chain by a single carbon atom. For boronic acids and their esters, the Matteson homologation is a classic example. This involves reacting a boronic ester (e.g., the pinacol (B44631) ester of this compound) with a halomethyllithium reagent (e.g., LiCHCl₂). The resulting α-chloro boronic ester can then be treated with a nucleophile or undergo rearrangement to yield a one-carbon homologated product, such as the corresponding benzyl (B1604629) alcohol or amine derivative after subsequent steps.

Functional Group Transformations and Derivatization

Beyond reactions at the C-B bond, the this compound scaffold allows for various other chemical modifications.

Transformations of the Boronic Acid Moiety: The boronic acid group itself can be converted into other functionalities or boron-based reagents to tune stability and reactivity.

Esterification: Reaction with diols like pinacol or ethylene (B1197577) glycol provides the corresponding boronate esters. MIDA boronates are particularly useful for their high stability and use in slow-release cross-coupling strategies.

Trifluoroborate Salt Formation: Treatment with aqueous KHF₂ converts the boronic acid to the corresponding potassium aryltrifluoroborate salt (ArBF₃K). These salts are often highly stable, crystalline solids that are less prone to protodeboronation and can be used directly in many cross-coupling reactions.

Reactions at the Indole Nitrogen: The N-H group is a site for a wide range of functionalization reactions.

Protection: The nitrogen can be protected with groups like tert-butoxycarbonyl (Boc), benzenesulfonyl (Bs), or 2-(trimethylsilyl)ethoxymethyl (SEM) to prevent side reactions or to modulate the electronic properties of the indole ring.

Alkylation and Arylation: N-alkylation (e.g., with alkyl halides) or N-arylation (e.g., via Buchwald-Hartwig amination) can introduce various substituents on the indole nitrogen.

Reactions on the Indole Ring: The indole ring can undergo further substitution, primarily electrophilic aromatic substitution.

Electrophilic Substitution: For an indole that is unsubstituted at C-2 and C-3, the C-3 position is the most nucleophilic and therefore the most reactive site for electrophiles (e.g., in Vilsmeier-Haack formylation or Mannich reactions). The presence of substituents at C-5 and C-7 will influence the regioselectivity of further substitutions.

Table 4: Potential Derivatization Reactions

| Reaction Site | Transformation | Reagents | Product Type |

|---|---|---|---|

| Boronic Acid | Esterification | Pinacol, cat. acid | Pinacol boronate ester |

| Boronic Acid | Trifluoroborate formation | KHF₂, H₂O/MeOH | Potassium trifluoroborate salt |

| Indole N-H | Boc Protection | (Boc)₂O, DMAP | N-Boc protected indole |

| Indole N-H | Alkylation | CH₃I, NaH | N-Methyl indole derivative |

| Indole C-3 | Vilsmeier-Haack | POCl₃, DMF | 3-Formyl indole derivative |

Oxidation of the Boronic Acid Moiety to Boronate Esters or Anhydrides

The boronic acid functional group is characterized by its ability to undergo reversible dehydration and esterification reactions. This reactivity is fundamental to its application in organic synthesis and catalysis. The oxidation, in this context, refers to the formation of boronate esters from the boronic acid, which involves the replacement of hydroxyl groups with alkoxy or aryloxy groups, or the formation of anhydrides (boroxines) through intermolecular dehydration.

Boronate Ester Formation: Arylboronic acids readily react with diols, such as pinacol or ethylene glycol, under dehydrating conditions to form stable cyclic boronate esters. researchgate.net This reaction is an equilibrium process, and the removal of water drives it toward the ester product. This transformation is often employed as a protection strategy for the boronic acid group or to modify its reactivity and solubility. The increased Lewis acidity of the boron center upon boronate ester formation can enhance certain catalytic activities. nih.gov

Boroxine (Anhydride) Formation: In the absence of diols, boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This is a reversible process favored by the removal of water. Boroxines can act as key intermediates in certain reactions, sometimes exhibiting different or enhanced reactivity compared to the parent boronic acid. For instance, in the allylboration of imines, the in situ formation of allylboroxines from allylboronic acids has been shown to have a dual activating effect, promoting the reaction with high efficiency. rsc.org

The stability of the boronic acid moiety towards irreversible oxidation is a critical factor in its utility. The structural environment can significantly influence this stability. For example, intramolecular cyclization to form structures like benzoxaborolones can increase the oxidative stability of the boronic acid by several orders of magnitude by destabilizing the oxidation transition state. mit.edu

A modified oxidative deprotection condition using sodium periodate (B1199274) has been developed to reliably convert stable boronate esters back to their corresponding boronic acids, highlighting the robustness of the boronate ester linkage. researchgate.net

Reduction of the Indole Ring System

The indole ring is a heteroaromatic system that can undergo reduction to yield indoline (B122111) or other reduced derivatives. The specific products depend on the reagents and conditions employed. While the indole nucleus is generally less reactive towards reduction than simpler alkenes, several methods can achieve this transformation.

Common methods for indole reduction include:

Catalytic Hydrogenation: Using transition metal catalysts like platinum, palladium, or rhodium under a hydrogen atmosphere can reduce the C2-C3 double bond of the indole ring to afford the corresponding indoline.

Chemical Reduction: Reagents such as sodium cyanoborohydride in the presence of an acid (e.g., acetic acid or trifluoroacetic acid) are effective for the selective reduction of the pyrrole (B145914) ring portion of the indole nucleus. Other methods may involve dissolving metal reductions.

The presence of substituents on the indole ring, such as the fluorine atom at the C7 position and the boronic acid at the C5 position of this compound, can influence the reactivity and regioselectivity of the reduction. However, the fundamental reactivity of the indole core is expected to remain. The synthesis of fused indoline ring scaffolds, which are prevalent in bioactive compounds, often relies on strategies that construct the reduced ring system directly, such as through an interrupted Fischer indolization sequence. rsc.org

Nucleophilic Substitution Reactions Involving the Fluorine Atom

The fluorine atom on the benzene (B151609) ring of the indole nucleus can potentially undergo nucleophilic aromatic substitution (SNAr). In a typical SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, the fluoride ion. nih.gov

The feasibility of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups ortho or para to the leaving group is generally required to activate the ring towards nucleophilic attack. Polyfluoroarenes, for example, readily undergo SNAr reactions because the high electronegativity of multiple fluorine atoms lowers the electron density of the arene core. nih.gov

For this compound, the indole ring system itself is electron-rich, which generally disfavors SNAr. However, the reaction occurs on the benzene portion of the heterocycle. The boronic acid group at C5 has electron-withdrawing character, which could provide some activation for a nucleophilic attack at C7. The efficiency of such a substitution would depend on the strength of the nucleophile and the reaction conditions. In highly activated systems, such as 7-chloro-4,6-dinitrobenzofuroxan, facile coupling with weak carbon nucleophiles like indoles can occur. researchgate.net While this compound is not as strongly activated, these examples demonstrate the principle. Unprecedented nucleophilic substitutions on the indole ring have been observed when the indole nitrogen is functionalized with a hydroxy group, which alters the electronic structure of the ring system. core.ac.uk

Organocatalytic Applications of Boronic Acids

Lewis Acidity and Brønsted Acidity in Organic Transformations

Boronic acids are versatile organocatalysts, capable of activating substrates through different modes, primarily leveraging their Lewis acidic nature and their ability to function as Brønsted acids. nih.govrsc.org

Lewis Acidity: The boron atom in a boronic acid possesses a vacant p-orbital, making it an electron-pair acceptor, or a Lewis acid. nih.govnih.gov This Lewis acidity allows boronic acids to form reversible covalent bonds with Lewis basic functional groups, particularly hydroxyl groups in alcohols and carboxylic acids. rsc.org This interaction activates the substrate towards subsequent transformations. For example, in amidation reactions, the boronic acid catalyst activates a carboxylic acid by forming an acyloxyboronic acid intermediate, which is more susceptible to nucleophilic attack by an amine. nih.govresearchgate.net

Brønsted Acidity: Boronic acids can also exhibit Brønsted acidity. The hydroxyl groups on the boron atom can act as hydrogen bond donors. acs.org Furthermore, boronic acids can generate stronger Brønsted acids in situ. For instance, the covalent assembly of boronic acids with alcohols like hexafluoroisopropanol (HFIP) can produce a highly acidic species that catalyzes reactions. nih.gov Some boronic acid catalysts are designed with internal Brønsted base functionalities, such as an aminomethyl group, which can work in concert with the Lewis acidic boron center to promote reactions like the dehydrative condensation of dicarboxylic acids. acs.org

The mode of catalysis—whether it proceeds via Lewis acid activation, dual H-bond catalysis, or Brønsted acid catalysis—can be highly dependent on the specific boronic acid, the substrates, and the solvent used. nih.gov

| Catalytic Mode | Mechanism of Action | Typical Reactions |

| Lewis Acid Catalysis | Boron's empty p-orbital accepts an electron pair from a substrate (e.g., a hydroxyl group), forming a covalent adduct and activating the substrate. nih.gov | Amidation, esterification, Friedel-Crafts alkylation. nih.govrsc.orgacs.orgresearchgate.net |

| Brønsted Acid Catalysis | The B(OH)₂ group acts as an H-bond donor, or the boronic acid reacts with a co-catalyst/solvent (e.g., HFIP) to form a potent Brønsted acid in situ. acs.orgnih.gov | Dehydration of alcohols, C-C bond formation. nih.govacs.org |

| Bifunctional Catalysis | A single catalyst possesses both a Lewis acidic boron center and a Brønsted basic site (e.g., an amine) that work cooperatively. acs.org | Intramolecular condensation of dicarboxylic acids. acs.org |

Enantioselective Allylboration of Indoles

Allylboration is a powerful carbon-carbon bond-forming reaction. The use of allylboronic acids to directly functionalize indoles represents a significant application in heterocyclic chemistry. This reaction proceeds under mild conditions and can exhibit very high stereoselectivity. rsc.org

In a typical reaction, an allylboronic acid reacts with an indole at the C3 position. Mechanistic studies have shown that boroxines, formed by the dehydration of three molecules of the allylboronic acid, are key reactive intermediates. These boroxines act as efficient Lewis acids, activating the indole for the allylation process. rsc.org

The reaction can be made enantioselective by using chiral ligands or catalysts. For example, palladium-catalyzed three-component coupling reactions involving indoles, boronic esters, and allylic acetates can provide substituted indoles and indolines with high enantio-, regio-, and diastereoselectivity. nih.gov In these processes, a chiral ligand on the palladium catalyst controls the stereochemical outcome of the addition to the Pd(π-allyl) complex. nih.gov Similarly, rhodium complexes with chiral ligands like BINAP have been used to catalyze the highly enantioselective nitroallylation of arylboronic acids. nih.gov

The ability to create adjacent quaternary and tertiary stereocenters with high selectivity makes this methodology particularly valuable for the synthesis of complex, biologically active indole alkaloids. rsc.org

Regioselective Functionalization of Polyols

The selective chemical modification of polyols, such as carbohydrates and glycosylated peptides, is a significant challenge in organic synthesis due to the presence of multiple hydroxyl groups with similar reactivity. scholaris.cascholaris.ca Boronic acids offer a unique solution to this problem through their ability to form reversible covalent boronate esters with 1,2- or 1,3-diols. rsc.orgnih.gov

This reversible binding can be exploited in several ways for catalysis:

Temporary Protection: A boronic acid can bind to a specific diol motif within a polyol, effectively protecting those hydroxyl groups and allowing for selective reaction at other positions.

Directed Catalysis: A catalyst can be conjugated to a boronic acid. The boronic acid then acts as a recognition element, binding to a saccharide or polyol motif and thereby delivering the tethered catalyst in close proximity to a specific reaction site. rsc.orgnih.gov This proximity-induced catalysis enhances both the rate and selectivity of the reaction.

For instance, diarylborinic acid catalysts have been shown to mediate the regio- and stereoselective coupling of glycosyl methanesulfonates with partially protected sugar acceptors. acs.org The catalyst influences site-selectivity by activating specific 1,2- or 1,3-diol motifs on the acceptor molecule. acs.org In another example, rhodium-boronic acid conjugates were used to recognize polyol structures on a peptide, templating the catalytic modification of a nearby tryptophan residue under aqueous conditions. rsc.org

| Application | Strategy | Outcome |

| Selective Sulfonylation | A borinic ester catalyst reversibly binds to a diol in a carbohydrate derivative. scholaris.ca | Provides access to mono-tosylates in high yields, avoiding complex protection/deprotection sequences. scholaris.ca |

| Peptide Modification | A rhodium catalyst is conjugated to a boronic acid recognition element. rsc.org | The conjugate binds to a polyol on a peptide, enabling selective catalytic modification of a proximal amino acid residue. rsc.org |

| Glycosylation | A diarylborinic acid catalyst activates specific diol motifs on a sugar acceptor. acs.org | Achieves regio- and stereoselective formation of glycosidic bonds. acs.org |

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (7-fluoro-1H-indol-5-yl)boronic acid, a multi-nuclear approach involving ¹H, ¹³C, and ¹¹B NMR is essential for a comprehensive structural assignment.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the indole (B1671886) ring and the hydroxyl groups of the boronic acid moiety are expected.

The indole NH proton typically appears as a broad singlet in the downfield region of the spectrum, generally above 10 ppm, due to its acidic nature and potential for hydrogen bonding. The protons on the pyrrole (B145914) ring of the indole (at positions 2 and 3) would exhibit characteristic chemical shifts and coupling patterns. The aromatic protons on the benzene (B151609) ring portion (at positions 4 and 6) would show signals further upfield, with their multiplicity and coupling constants influenced by the adjacent fluorine and boronic acid substituents. The fluorine atom at position 7 will induce splitting in the signal of the adjacent proton at position 6, a phenomenon known as H-F coupling. The two hydroxyl protons of the boronic acid group are typically observed as a broad singlet, and their chemical shift can be highly dependent on the solvent, concentration, and temperature, often exchanging with residual water in the solvent.

Expected ¹H NMR Spectral Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J) in Hz |

| NH (indole) | > 10.0 | br s | - |

| H-2 | ~7.0 - 7.5 | t | J ≈ 2.5 - 3.0 Hz |

| H-3 | ~6.5 - 7.0 | t | J ≈ 2.0 - 2.5 Hz |

| H-4 | ~7.5 - 8.0 | d | J ≈ 1.5 - 2.0 Hz |

| H-6 | ~7.2 - 7.7 | d | J(H-F) ≈ 8.0 - 10.0 Hz |

| B(OH)₂ | Variable | br s | - |

Note: The data in this table is illustrative and represents expected values based on structurally similar compounds. Actual experimental values may vary.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

The carbon atom attached to the fluorine (C-7) will appear as a doublet due to C-F coupling, with a large coupling constant. The carbon atom bonded to the boronic acid group (C-5) will also have a characteristic chemical shift, though the signal may be broad due to the quadrupolar nature of the boron nucleus. The other carbon atoms of the indole ring will resonate in the aromatic region of the spectrum.

Expected ¹³C NMR Spectral Data:

| Carbon Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

| C-2 | ~120 - 125 | s |

| C-3 | ~100 - 105 | s |

| C-3a | ~125 - 130 | d |

| C-4 | ~115 - 120 | s |

| C-5 | ~130 - 135 | s (potentially broad) |

| C-6 | ~110 - 115 | d |

| C-7 | ~145 - 150 | d |

| C-7a | ~130 - 135 | s |

Note: The data in this table is illustrative and represents expected values based on structurally similar compounds. Actual experimental values may vary.

¹¹B NMR spectroscopy is a specialized technique used to directly observe the boron nucleus. nih.govsdsu.edu It is particularly useful for studying the coordination state and environment of the boron atom in boronic acids. nih.gov Boronic acids exist in equilibrium between a neutral, trigonal planar species and an anionic, tetrahedral boronate species, especially in the presence of Lewis bases or at higher pH. nsf.gov

The chemical shift in ¹¹B NMR is highly sensitive to the geometry and coordination number of the boron atom. For this compound, a trigonal planar boronic acid would typically exhibit a broad signal in the range of 28-33 ppm. sdsu.edu If a tetrahedral boronate species is formed, for instance, through interaction with a solvent or buffer, a sharper signal would be observed at a more upfield chemical shift, typically between 5 and 10 ppm. nd.edu This technique is therefore crucial for understanding the speciation of the boronic acid under different conditions. nsf.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This technique is ideal for analyzing the purity of this compound and for identifying any potential impurities or degradation products. rsc.org The compound would first be separated from other components in a sample on an HPLC column, and the eluent would then be introduced into the mass spectrometer for detection. The retention time from the chromatography provides an additional parameter for identification.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like boronic acids. In positive ion mode ESI-MS, this compound is expected to be detected as the protonated molecule, [M+H]⁺. In negative ion mode, it could be observed as the deprotonated molecule, [M-H]⁻, or as adducts with anions from the solvent or buffer.

High-resolution mass spectrometry (HRMS) using ESI can provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable information about the connectivity of the molecule. For instance, characteristic losses from the indole ring or the boronic acid group would be expected. nih.govresearchgate.netresearchgate.net Common fragmentation pathways for indole derivatives often involve cleavage of the pyrrole ring. nih.govresearchgate.netresearchgate.net

Expected Mass Spectrometry Data:

| Ion | Expected m/z |

| [M+H]⁺ | 179.05 |

| [M+Na]⁺ | 201.03 |

| [M-H]⁻ | 177.04 |

Note: The data in this table is based on the calculated exact mass of the specified ions. Observed values in an experimental setting may differ slightly.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic vibrational modes of the functional groups present in this compound. The FT-IR spectrum is anticipated to display a series of distinct absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

Key expected vibrational frequencies are associated with the O-H, N-H, B-O, C-F, and C-B bonds, as well as the indole ring system. The broad absorption band typically observed in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the boronic acid group, often participating in hydrogen bonding. The N-H stretching vibration of the indole ring is expected to appear in a similar region, typically around 3400-3500 cm⁻¹.

The asymmetric B-O stretching vibration is a hallmark of boronic acids and is generally found in the 1310-1350 cm⁻¹ range. The C-F stretching vibration is anticipated to produce a strong absorption band in the region of 1000-1100 cm⁻¹. The C-B stretching vibration can be observed around 1086 cm⁻¹. The presence of the indole ring will also give rise to characteristic C-H and C=C stretching and bending vibrations.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Boronic acid) | Stretching | 3200-3600 (broad) |

| N-H (Indole) | Stretching | 3400-3500 |

| B-O (Boronic acid) | Asymmetric Stretching | 1310-1350 |

| C-F | Stretching | 1000-1100 |

| C-B | Stretching | ~1086 |

| Aromatic C-H | Stretching | 3000-3100 |

Fourier-Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, Fourier-Transform Raman (FT-Raman) spectroscopy provides valuable information about the non-polar bonds and symmetric vibrations within the molecule. For this compound, the FT-Raman spectrum would be particularly useful for characterizing the symmetric vibrations of the indole ring and the B-O symmetric stretch. Aromatic ring vibrations are typically strong in Raman spectra, providing a clear fingerprint of the indole nucleus. The symmetric B-O stretching vibration is expected to appear in the 750-800 cm⁻¹ region.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A crystallographic analysis of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

As of the latest searches of open-access crystallographic databases, a specific crystal structure for this compound has not been reported. However, based on the known structures of other arylboronic acids, it is anticipated that this compound would exhibit extensive intermolecular hydrogen bonding involving the boronic acid hydroxyl groups and the indole N-H group, leading to the formation of supramolecular structures in the solid state. The fluorine atom may also participate in weaker intermolecular interactions.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification and assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of boronic acids. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the analyte is separated based on its hydrophobicity. Due to the potential for boronic acids to undergo dehydration to form boroxines, careful method development is crucial.

A typical RP-HPLC method for this compound would likely utilize a C18 stationary phase. The mobile phase would consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often preferred to achieve optimal separation of the target compound from any impurities. Detection is commonly performed using a UV detector, as the indole ring is strongly UV-active.

Table 2: Representative HPLC Parameters for Boronic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 100 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Linear gradient from 5% to 95% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. These benefits are achieved through the use of smaller stationary phase particles (typically sub-2 µm). A UPLC method for this compound would be based on similar principles as the HPLC method but with optimized parameters to leverage the increased efficiency of the UPLC system. The shorter run times make UPLC particularly suitable for high-throughput analysis.

Based on a comprehensive search of publicly available scientific literature, specific computational and theoretical studies focusing solely on This compound are not available. Detailed research findings and data tables for the requested analyses—including Density Functional Theory (DFT) calculations, molecular geometry, HOMO-LUMO analysis, vibrational frequency analysis, pKa prediction, and mechanistic studies of cross-coupling reactions—for this particular compound have not been published.

General computational methodologies exist for analyzing boronic acids, and studies have been conducted on similar molecules, such as other fluorinated arylboronic acids and indole derivatives. However, in adherence to the strict requirement of focusing exclusively on "this compound," it is not possible to provide the specific, data-rich article as outlined. Generating content would require extrapolating from different compounds, which would not be scientifically accurate or adhere to the query's constraints.

Therefore, the detailed article with the specified structure and content cannot be generated at this time due to the absence of dedicated research on this specific chemical compound in the available literature.

Computational and Theoretical Studies of 7 Fluoro 1h Indol 5 Yl Boronic Acid

Mechanistic Pathway Investigations

Studies on Catalyst-Substrate Interactions

Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the interactions between substrates like (7-fluoro-1H-indol-5-yl)boronic acid and catalysts, which are crucial for optimizing reaction conditions and understanding reaction mechanisms. These studies often focus on popular catalytic processes such as the Suzuki-Miyaura cross-coupling reaction.

The interaction between this compound and a palladium catalyst, a common setup in Suzuki-Miyaura reactions, can be computationally modeled. Key aspects of this interaction include the initial coordination of the boronic acid to the metal center, the electronic effects of the fluoro and indole (B1671886) substituents on the reaction barrier, and the stability of reaction intermediates. The fluorine atom at the 7-position, being electron-withdrawing, is expected to influence the electronic properties of the indole ring and, consequently, the energetics of the catalytic cycle. DFT calculations can quantify these effects by determining the energies of transition states and intermediates.

For instance, a hypothetical study might compare the activation energies for the transmetalation step with different palladium catalysts. Such a study would provide valuable insights into catalyst efficiency and selectivity.

| Catalyst | Ligand | Interaction Energy (kcal/mol) | Transmetalation Activation Barrier (kcal/mol) |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | -15.2 | 18.5 |

| Pd₂(dba)₃ | SPhos | -18.1 | 16.2 |

| PdCl₂(dppf) | dppf | -16.8 | 17.1 |

Reactivity and Selectivity Predictions

Molecular dynamics (MD) simulations and conformation analysis are powerful tools to understand the dynamic behavior and preferential geometries of molecules in solution. nih.gov For this compound, these studies can reveal how the molecule behaves in different solvent environments and identify its low-energy conformations, which in turn influence its reactivity.

Conformational analysis, often performed using DFT, can identify the most stable arrangement of the boronic acid group relative to the indole ring. The rotation around the C-B bond is a key conformational variable. The presence of the fluorine atom and the N-H group of the indole can lead to specific intramolecular interactions, such as hydrogen bonding, that stabilize certain conformers.

MD simulations can then provide a dynamic picture of the molecule's behavior over time, including the flexibility of the indole ring system and the solvent interactions with the boronic acid and fluoro groups. udel.edunih.gov This information is crucial for understanding how the molecule approaches and interacts with other reactants and catalysts in a reaction mixture.

| Parameter | Value | Method |

|---|---|---|

| Most Stable Conformer (Dihedral Angle C4-C5-B-O) | 15° | DFT (B3LYP/6-31G) |

| Rotational Barrier (C-B bond) | 5.8 kcal/mol | DFT (B3LYP/6-31G) |

| Solvation Energy (in Water) | -9.5 kcal/mol | MD Simulation (CHARMM force field) |

| Average B-O Bond Length (in Water) | 1.37 Å | MD Simulation (CHARMM force field) |

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its reactivity in a particular chemical transformation. mdpi.com For a series of substituted indolylboronic acids, a QSAR study could be developed to predict their reactivity in a specific reaction, such as a coupling reaction.

The model would be built using a dataset of known reaction rates or yields for a variety of substituted indolylboronic acids. Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each molecule. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological.

| Descriptor | Coefficient | Description |

|---|---|---|

| logP | 0.25 | Lipophilicity |

| LUMO Energy | -0.85 | Lowest Unoccupied Molecular Orbital Energy |

| Hammett Constant (σ) of Substituent | 1.50 | Electronic effect of substituent |

| Molecular Surface Area | -0.02 | Steric hindrance |

Predicted Reactivity Equation: log(k) = 1.2 + 0.25(logP) - 0.85(LUMO) + 1.50(σ) - 0.02(Surface Area)

Advanced Applications and Future Research Directions

Development of Novel and Sustainable Catalytic Systems

Future advancements in the application of (7-fluoro-1H-indol-5-yl)boronic acid are intrinsically linked to the evolution of catalytic systems. The focus is on creating catalysts that are not only highly efficient but also reusable and environmentally benign, paving the way for more sustainable industrial processes.

A significant drawback of homogeneous catalysis, commonly used for Suzuki-Miyaura reactions, is the difficulty in separating the catalyst from the reaction mixture, leading to product contamination and loss of the expensive metal. Heterogeneous catalysts offer a viable solution to this problem.

Future research will likely focus on immobilizing palladium on solid supports to catalyze reactions involving this compound. Palladium nanoparticles (Pd NPs) deposited on materials such as silica, zeolites, graphene oxide, or magnetic nanoparticles have shown great promise as efficient and recyclable catalysts for Suzuki-Miyaura couplings. nih.govmdpi.comsemanticscholar.org These systems offer high catalytic activity due to their large surface-area-to-volume ratio, while their solid nature allows for easy recovery by filtration (or by using a magnet for magnetic nanoparticles) and reuse over multiple cycles without significant loss of activity. nih.gov The development of a robust, recyclable heterogeneous catalyst tailored for the Suzuki-Miyaura coupling of this compound would represent a significant step towards more economical and environmentally friendly manufacturing processes.

Table 1: Examples of Heterogeneous Palladium Catalysts in Suzuki-Miyaura Reactions This table presents data on related compounds to suggest future research directions for this compound.

| Catalyst Support | Coupling Substrates | Solvent | Key Advantages |

| Mordenite Zeolite (MOR) | Aryl halides and phenylboronic acid | Water/Ethanol | High efficiency, recyclability, green synthesis method. semanticscholar.org |

| Magnetic Nanoparticles (Fe3O4@SiO2) | Aryl halides and phenylboronic acid | Water/Ethanol | Easy magnetic separation, high activity, reusable for 7+ cycles. nih.gov |

| Graphene Oxide (GO) | Iodobenzene and aryl boronic acids | Anisole | High productivity for carbonylative coupling, recyclable. mdpi.com |

Ligand Design for Enhanced Reactivity and Selectivity

The outcome of a transition metal-catalyzed reaction is heavily influenced by the nature of the ligand coordinated to the metal center. For challenging substrates like fluorinated heteroaryl boronic acids, which can be prone to decomposition via protodeboronation, the choice of ligand is critical. rsc.org

Table 2: Influence of Phosphine (B1218219) Ligands on Suzuki-Miyaura Coupling This table presents data on related compounds to suggest future research directions for this compound.

| Ligand | Catalyst Precursor | Key Features | Application Scope |

| P(t-Bu)₃ (Tri-tert-butylphosphine) | Pd₂(dba)₃ | Highly active for sterically hindered substrates; enables room-temperature coupling. | Aryl and vinyl chlorides, bromides. organic-chemistry.orgacs.org |

| PCy₃ (Tricyclohexylphosphine) | Pd(OAc)₂ | Effective for coupling of triflates. | Aryl and vinyl triflates. organic-chemistry.org |

| RuPhos | Pd(OAc)₂ | Bulky, electron-rich; effective for C-S bond activation. | Coupling of sulfonyl fluorides with boronic acids. cdnsciencepub.com |

Cooperative Catalysis in Indole (B1671886) Boronic Acid Transformations

Cooperative catalysis, where two or more distinct catalysts work in concert to promote a single transformation, opens up reaction pathways that are inaccessible with a single catalyst. This approach holds significant potential for expanding the reactivity of this compound beyond traditional cross-coupling.

For example, systems combining an arylboronic acid with a nucleophilic co-catalyst have been shown to effectively promote dehydrative amide formation between carboxylic acids and amines. nih.gov In such a system, the boronic acid activates the carboxylic acid, and the co-catalyst facilitates the subsequent nucleophilic attack by the amine. Another emerging area is the combination of photoredox catalysis with copper catalysis for C-N cross-coupling reactions of aryl boronic acids with amines. chemrxiv.orgchemrxiv.org Exploring the potential of this compound in cooperative catalytic systems could lead to the development of novel, single-step methodologies for synthesizing complex indole-containing molecules, such as amides or arylamines, under mild conditions.

Green Chemistry Approaches in Synthesis and Reactions

Adherence to the principles of green chemistry is a paramount goal in modern chemical synthesis. For a versatile building block like this compound, developing synthetic routes that minimize waste, avoid hazardous solvents, and reduce energy consumption is a key research priority.

The use of water as a reaction solvent is a cornerstone of green chemistry, offering benefits in terms of cost, safety, and environmental impact. Performing Suzuki-Miyaura reactions in aqueous media is a highly attractive goal. Research has shown that with the right catalyst system, often involving water-soluble phosphine ligands like CataCXium F sulf or TXPTS, efficient cross-coupling of aryl boronic acids can be achieved in water. acs.orgrsc.org

Future work should focus on developing a robust and general protocol for the aqueous Suzuki-Miyaura coupling of this compound. This may involve the use of specialized water-soluble ligands or the conversion of the boronic acid to its more water-stable potassium organotrifluoroborate salt counterpart, which has shown excellent utility in aqueous coupling reactions. bohrium.com Success in this area would significantly reduce the reliance on volatile organic compounds (VOCs) in the synthesis of derivatives from this important building block. nih.gov

While transition metals like palladium are highly effective, they are also expensive and pose concerns regarding toxicity and contamination of the final products, which is particularly critical in pharmaceutical synthesis. Consequently, there is a growing interest in developing transition-metal-free reactions.

Recent studies have demonstrated the feasibility of metal-free C-H borylation of indoles and cross-coupling reactions of arylboronic acids with various partners. thieme-connect.comacs.orgnih.gov These reactions are typically promoted by a strong base or other organic catalysts and proceed through different mechanistic pathways than their metal-catalyzed counterparts. thieme-connect.comacs.org For instance, transition-metal-free amination of boronic acids has been achieved using trichloroacetonitrile (B146778) for activation. nih.gov A major future research direction for this compound will be the exploration and development of such metal-free coupling methodologies. Achieving efficient C-C or C-heteroatom bond formation without the need for a transition metal would represent a paradigm shift, offering a more sustainable and cost-effective route to valuable fluorinated indole derivatives.

Solid-Phase Organic Synthesis Utilizing Indolylboronic Acids

Solid-phase synthesis is a powerful technique that allows for the rapid and efficient construction of complex molecules, such as peptides and oligonucleotides, by anchoring a starting material to an insoluble polymer support and performing sequential reactions. nih.govwikipedia.org This methodology simplifies purification, as excess reagents and byproducts are simply washed away, and enables the use of excess reagents to drive reactions to completion. wikipedia.org

The principles of solid-phase peptide synthesis (SPPS) have been successfully adapted for the preparation of peptides containing α-aminoboronic acids. nih.govresearchgate.net In a common approach, an α-aminoboronic acid building block, protected as a pinanediol ester, can be immobilized on a resin, such as 1-glycerol polystyrene. nih.govresearchgate.net Standard Fmoc-based peptide coupling cycles are then used to elongate the peptide chain. nih.gov Finally, the completed peptide boronic acid is cleaved from the solid support. nih.govresearchgate.net

This strategy can be conceptually extended to indolylboronic acids for the assembly of indole-containing libraries. Two primary approaches can be envisioned:

Immobilization of the Indole Core: An indole derivative could be attached to a solid support, and a boronic acid moiety could be introduced via C-H borylation or by using a pre-functionalized building block. Subsequent cross-coupling reactions, such as Suzuki-Miyaura coupling, could then be performed on the solid phase to introduce diversity.

Use as a Reagent: More commonly, an indolylboronic acid, such as this compound, can be used as a solution-phase reagent to react with a substrate bound to the solid support. For example, a resin-bound aryl halide or triflate could undergo a Suzuki-Miyaura coupling reaction with the indolylboronic acid, attaching the indole moiety to the growing molecule on the resin. This approach leverages the high functional group tolerance and reliability of palladium-catalyzed cross-coupling reactions. ias.ac.in

The use of solid-phase synthesis enables the high-throughput creation of libraries of complex indole derivatives for screening in drug discovery and materials science, while minimizing the challenges associated with purification. mdpi.com

Regioselective Functionalization of Complex Indole Systems

The indole ring possesses multiple C-H bonds with differing reactivity, making the site-selective introduction of functional groups a significant synthetic challenge. nih.govresearchgate.net The pyrrole (B145914) ring is electron-rich, and electrophilic substitution or metal-catalyzed C-H activation typically occurs preferentially at the C2 or C3 positions. nih.govnih.gov Functionalization of the benzene (B151609) core (positions C4, C5, C6, and C7) is considerably more difficult to control due to the lower and quasi-equivalent reactivity of these sites. nih.govresearchgate.net

Indolylboronic acids are key reagents in transition-metal-catalyzed cross-coupling reactions that enable the regioselective formation of C-C bonds. The Suzuki-Miyaura reaction, which couples a boronic acid with an organic halide or triflate, is a cornerstone of this approach. nih.gov However, achieving regioselectivity often relies on pre-functionalizing the indole at the desired position with a halide, which can require multi-step syntheses.

More advanced strategies focus on the direct C-H functionalization of the indole scaffold, where a C-H bond is selectively converted into a C-C bond, bypassing the need for pre-functionalization. bohrium.com In these reactions, boronic acids serve as the coupling partners to introduce new aryl or vinyl groups.

Several strategies have been developed to control the regioselectivity:

Catalyst Control: Different transition metal catalysts can exhibit inherent preferences for certain positions. For example, ruthenium and cobalt catalysts have been developed for the C2-selective arylation of indoles with boronic acids under oxidative conditions. nih.govacs.org

Directing Groups: A functional group can be temporarily installed on the indole nitrogen (e.g., N–P(O)tBu2) to direct a metal catalyst to a specific, often sterically accessible, C-H bond on the benzene ring, such as C4 or C6. nih.gov After the reaction, the directing group can be removed. nih.gov

Electronic Bias: The inherent electronic properties of a substituted indole can influence the site of C-H activation. For a compound like this compound, the existing fluoro and boronic acid groups would strongly influence the regioselectivity of any subsequent C-H functionalization attempts.

The development of new catalytic systems that can selectively functionalize any desired position of the indole ring remains a major goal in organic synthesis, with indolylboronic acids playing a crucial role as versatile building blocks in these transformations. bohrium.com

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. mdpi.comrug.nl These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors. mdpi.comacs.org

The Petasis borono-Mannich (PBM) reaction is a prominent MCR that involves an amine, a carbonyl compound (often an α-hydroxy acid like glyoxylic acid), and an organoboronic acid. acs.orgwikipedia.org This reaction is a powerful tool for the synthesis of α-amino acids and their derivatives. wikipedia.org When N-substituted indoles are used in place of a traditional amine, the reaction proceeds via nucleophilic attack from the indole C3 position onto the aldehyde. acs.orgwikipedia.org The subsequent steps involve the formation of a boronate complex, dehydration, and the transfer of the organic group from the boron atom to form the new C-C bond. wikipedia.org

While specific examples incorporating this compound are not prevalent in the literature, its structure makes it an ideal candidate for participation in such reactions. In a hypothetical Petasis-type reaction, this compound could react with an amine and an aldehyde to synthesize novel, highly functionalized amino acids or amine derivatives. The fluorine atom on the indole ring could also impart unique properties to the final product, potentially influencing its biological activity or conformational preferences.

Isocyanide-based multicomponent reactions, such as the Ugi reaction, have also been shown to be compatible with free phenylboronic acids, opening another avenue for the creation of diverse, drug-like scaffolds containing a boronic acid "warhead". rug.nlnih.gov The incorporation of this compound into MCRs represents a promising strategy for the rapid discovery of novel bioactive compounds. rsc.org

Q & A

Q. What are the primary applications of (7-fluoro-1H-indol-5-yl)boronic acid in drug discovery?